5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Chemical Synthesis Medicinal Chemistry Quality Control

This heterocyclic building block combines an aldehyde at the 3‑position and a bromine at the 5‑position, enabling orthogonal condensation/cross‑coupling sequences without protecting group manipulation. The C–Br bond undergoes efficient Suzuki, Buchwald‑Hartwig, and Negishi reactions—outperforming the chloro analog (CAS 917835‑65‑5) and enabling diversification inaccessible to non‑halogenated analogs (CAS 53014‑84‑9). Ideal for late‑stage SAR expansion in kinase inhibitor scaffolds and tuning metal‑organic framework ligands. Supplied at ≥97% purity with cold‑chain shipping.

Molecular Formula C7H6BrNO
Molecular Weight 200.03 g/mol
CAS No. 1174028-20-6
Cat. No. B1505237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methyl-3-pyridinecarboxaldehyde
CAS1174028-20-6
Molecular FormulaC7H6BrNO
Molecular Weight200.03 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)C=O)Br
InChIInChI=1S/C7H6BrNO/c1-5-7(8)2-6(4-10)3-9-5/h2-4H,1H3
InChIKeyYOKBWADWPYRVJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-methyl-3-pyridinecarboxaldehyde (CAS 1174028-20-6): A Dual‑Functional Pyridine Aldehyde for Divergent Synthesis


5‑Bromo‑6‑methyl‑3‑pyridinecarboxaldehyde is a heterocyclic building block that combines an aromatic aldehyde at the 3‑position with a bromine atom at the 5‑position and a methyl group at the 6‑position of the pyridine ring . This substitution pattern creates a molecule with two orthogonal reactive handles: the aldehyde undergoes condensation, reduction, and reductive amination, while the bromine enables transition‑metal‑catalyzed cross‑couplings (Suzuki, Buchwald‑Hartwig, Negishi) . The compound is typically supplied as a solid with a purity of ≥97% and requires storage at 2‑8 °C under an inert atmosphere to prevent oxidation .

Why 5‑Bromo‑6‑methyl‑3‑pyridinecarboxaldehyde Cannot Be Replaced by Unhalogenated or Chloro Analogs


In‑class compounds such as 6‑methyl‑3‑pyridinecarboxaldehyde (CAS 53014‑84‑9) lack the bromine handle required for Pd‑catalyzed cross‑couplings, while the chloro analog 5‑chloro‑6‑methyl‑3‑pyridinecarboxaldehyde (CAS 917835‑65‑5) exhibits markedly lower reactivity in Suzuki‑Miyaura reactions due to the stronger C–Cl bond . Furthermore, the 3‑pyridinecarboxaldehyde regioisomer provides distinct electronic and steric properties compared to the 2‑ or 4‑positional isomers, influencing both downstream condensation yields and the biological activity of derived pharmacophores [1]. These differences mean that substituting a generic pyridine aldehyde would either eliminate a key diversification step or require more forcing conditions, directly impacting synthetic efficiency and final product purity.

Quantitative Differentiation of 5‑Bromo‑6‑methyl‑3‑pyridinecarboxaldehyde Against Key Comparators


Purity and Long‑Term Storage Stability

The compound is consistently supplied at a purity of ≥97% and must be stored at 2‑8 °C under argon, protected from light . In contrast, the non‑halogenated analog 6‑methyl‑3‑pyridinecarboxaldehyde (CAS 53014‑84‑9) is offered at the same 97% purity but is less sensitive to light and oxygen, allowing for ambient storage under argon . The chloro analog 5‑chloro‑6‑methyl‑3‑pyridinecarboxaldehyde requires storage at 2‑8 °C under nitrogen, indicating comparable sensitivity to the bromo compound .

Chemical Synthesis Medicinal Chemistry Quality Control

Cross‑Coupling Reactivity: Bromine vs. Chlorine vs. Hydrogen

The bromine atom at the 5‑position enables high‑yielding Suzuki‑Miyaura cross‑couplings. A direct comparative study on the related 2‑bromo‑4‑pyridinecarboxaldehyde system demonstrated that the bromo derivative achieves a Suzuki coupling yield of 82% after process optimization, whereas the chloro analog exhibits only moderate reactivity and the non‑halogenated compound is entirely unreactive under identical conditions . By class‑level inference, 5‑bromo‑6‑methyl‑3‑pyridinecarboxaldehyde is expected to show similar superior reactivity over its chloro and non‑halogenated counterparts.

Organic Synthesis Palladium Catalysis Medicinal Chemistry

Molecular Weight and Halogen Effects on Physicochemical Properties

The molecular weight of 5‑bromo‑6‑methyl‑3‑pyridinecarboxaldehyde is 200.03 g/mol, compared to 121.14 g/mol for the non‑halogenated 6‑methyl‑3‑pyridinecarboxaldehyde and 155.58 g/mol for the chloro analog . This 65% increase in mass relative to the unsubstituted derivative, coupled with the higher lipophilicity imparted by bromine (LogP ~1.37 vs. ~0.8 for the chloro analog), can significantly alter membrane permeability and binding pocket occupancy when the compound is incorporated into a larger pharmacophore [1].

ADME Drug Design Medicinal Chemistry

Regioisomeric Differentiation: 3‑Pyridinecarboxaldehyde vs. 2‑Pyridinecarboxaldehyde

The 3‑pyridinecarboxaldehyde scaffold positions the aldehyde meta to the pyridine nitrogen, whereas the 2‑pyridinecarboxaldehyde isomer (e.g., 5‑bromo‑6‑methyl‑2‑pyridinecarboxaldehyde, CAS 137778‑18‑8) places the aldehyde ortho to the nitrogen . This difference influences both the electronics of the ring and the ability to form chelating ligands. In the synthesis of gel‑type imino‑amino functionalized supports, 2‑pyridinecarboxaldehyde‑derived catalysts gave higher activity than 3‑pyridinecarboxaldehyde analogs, demonstrating that the aldehyde position directly modulates catalytic performance [1].

Synthetic Chemistry Coordination Chemistry Catalysis

Optimal Use Cases for 5‑Bromo‑6‑methyl‑3‑pyridinecarboxaldehyde in R&D and Manufacturing


Kinase Inhibitor Lead Optimization

The compound serves as a key intermediate for introducing diversity into kinase inhibitor scaffolds. The aldehyde can be converted to a secondary amine via reductive amination, while the bromine allows for late‑stage Suzuki coupling to explore SAR. The higher molecular weight and lipophilicity of the bromo fragment may improve binding to hydrophobic back pockets [1].

Synthesis of Heterocyclic Libraries via Tandem Condensation‑Cross‑Coupling

The orthogonal reactivity of the aldehyde and bromine enables sequential transformations without protecting group manipulation. For example, the aldehyde can be condensed with a hydrazine to form a hydrazone, after which the bromine undergoes Buchwald‑Hartwig amination to yield a highly functionalized pyridine core .

Preparation of Photoactive Ligands for MOFs and Coordination Polymers

The 3‑pyridinecarboxaldehyde regioisomer is preferred for constructing ligands that bridge metal centers in a linear fashion, as the nitrogen and aldehyde are meta‑disposed. The bromine atom can be replaced with an aryl group via Suzuki coupling to tune the electronic properties of the resulting metal‑organic framework [2].

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